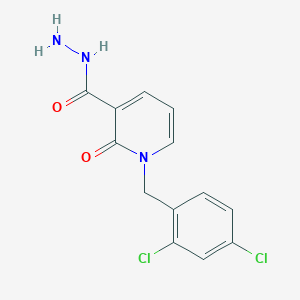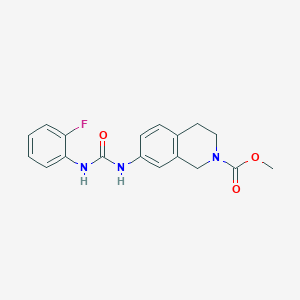![molecular formula C24H16F2N2O2S B2589730 1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893787-45-6](/img/no-structure.png)
1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H16F2N2O2S and its molecular weight is 434.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Research in the field often starts with the synthesis and characterization of novel compounds. For instance, studies have detailed the synthesis of various pyrimidine derivatives, exploring different substituents and functional groups to assess their impact on the compound's properties and biological activities. These efforts are crucial for developing new molecules with potential therapeutic applications, as seen in the synthesis of substituted thienopyrimidines and their evaluation as antibacterial agents or the synthesis of fluorescent compounds for potential imaging applications (R. More et al., 2013) (Kenichirou Yokota et al., 2012).
Biological Activity
The biological activity of pyrimidine derivatives is a significant area of research. Compounds structurally similar to "1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" have been evaluated for various biological activities, including antibacterial, antitumor, and herbicidal activities. These studies aim to identify compounds with significant biological effects that could lead to the development of new drugs or agricultural chemicals (A. Bridges et al., 1997) (S. Raić-Malić et al., 2000).
Potential Therapeutic Applications
Further research into pyrimidine derivatives includes investigating their potential as therapeutic agents. For example, studies have examined the anti-HIV activity of certain pyrimidine derivatives, exploring their mechanism of action and potential as treatments for viral infections. These investigations highlight the importance of chemical modifications to enhance the biological activity and selectivity of these compounds (Xiaowan Tang et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the 2-fluorobenzyl and 3-fluoro-4-methylphenyl groups.", "Starting Materials": [ "2-Aminobenzoic acid", "2-Thiophenecarboxylic acid", "Acetic anhydride", "Phosphorus pentoxide", "2-Fluorobenzyl chloride", "3-Fluoro-4-methylbenzaldehyde", "Sodium borohydride", "Dimethylformamide", "Chloroacetyl chloride", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol" ], "Reaction": [ "Synthesis of benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core:", "Step 1: Conversion of 2-aminobenzoic acid to 2-aminobenzamide using acetic anhydride and phosphorus pentoxide.", "Step 2: Cyclization of 2-aminobenzamide with 2-thiophenecarboxylic acid using phosphorus pentoxide to form benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core.", "Introduction of 2-fluorobenzyl group:", "Step 3: Reaction of benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core with 2-fluorobenzyl chloride in the presence of triethylamine and dimethylformamide to form 1-(2-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Introduction of 3-fluoro-4-methylphenyl group:", "Step 4: Reduction of 3-fluoro-4-methylbenzaldehyde to 3-fluoro-4-methylbenzyl alcohol using sodium borohydride and methanol.", "Step 5: Protection of 3-fluoro-4-methylbenzyl alcohol using chloroacetyl chloride and triethylamine to form 3-(chloroacetyl)-4-methylbenzyl alcohol.", "Step 6: Reaction of 3-(chloroacetyl)-4-methylbenzyl alcohol with 1-(2-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of sodium hydroxide and ethyl acetate to form 1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
| 893787-45-6 | |
Fórmula molecular |
C24H16F2N2O2S |
Peso molecular |
434.46 |
Nombre IUPAC |
3-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H16F2N2O2S/c1-14-10-11-16(12-19(14)26)28-23(29)22-21(17-7-3-5-9-20(17)31-22)27(24(28)30)13-15-6-2-4-8-18(15)25/h2-12H,13H2,1H3 |
Clave InChI |
IUCXXVFUAZZGNF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Chlorophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2589651.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2589654.png)

![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B2589656.png)
![N-methylspiro[2.5]octan-6-amine](/img/structure/B2589659.png)
![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2589660.png)

![4-(tert-butyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2589665.png)


![3-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2589668.png)

